Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a sulfonyl-substituted phenyl group. The phenyl ring is further functionalized with a carbamoyl bridge to a 1,3,4-oxadiazole moiety bearing a furan-2-yl substituent at the 5-position. This molecular architecture combines multiple pharmacophoric elements:
- Piperazine: Enhances solubility and bioavailability while enabling structural flexibility for target interactions .
- 1,3,4-Oxadiazole: A bioisostere for ester or amide groups, known for metabolic stability and diverse biological activities .
- Furan-2-yl group: Contributes to π-π stacking interactions and modulates electronic properties .
Synthesis of related oxadiazole derivatives involves cyclization of carbohydrazides or hydrazine-mediated condensations. For example, furan-2-carbohydrazine reacts with substituted benzoic acids to form the oxadiazole scaffold, followed by sulfonation and piperazine coupling .
Properties
IUPAC Name |
ethyl 4-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O7S/c1-2-30-20(27)24-9-11-25(12-10-24)33(28,29)15-7-5-14(6-8-15)17(26)21-19-23-22-18(32-19)16-4-3-13-31-16/h3-8,13H,2,9-12H2,1H3,(H,21,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWBSVDCSGHVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole ring is constructed via a two-step protocol:
- Hydrazide Formation : Furan-2-carboxylic acid is treated with thionyl chloride to yield furan-2-carbonyl chloride, which is subsequently reacted with hydrazine hydrate to form furan-2-carbohydrazide.
- Oxidative Cyclization : The hydrazide undergoes cyclization using chloramine-T in ethanol under reflux, yielding 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. This method achieves yields of 78–91%, superior to traditional iodine/mercuric oxide systems.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Time: 6–8 hours
Synthesis of 4-(Piperazine-1-Sulfonyl)Benzoyl Chloride
4-Nitrobenzenesulfonyl chloride is reacted with piperazine in dichloromethane (DCM) at 0–5°C, followed by nitro group reduction using hydrogen gas and palladium on carbon. The resulting 4-(piperazine-1-sulfonyl)aniline is acylated with phosgene to form the benzoyl chloride intermediate.
Key Data :
- Yield after reduction: 85%
- Purity (HPLC): >95%
Final Coupling and Carbamate Formation
Amide Bond Formation
The benzoyl chloride intermediate is coupled with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in dimethylformamide (DMF) using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, achieving a 75% yield.
Mechanistic Insight :
- Nucleophilic acyl substitution at the carbonyl carbon.
- Triethylamine scavenges HCl, driving the reaction forward.
Reaction Optimization and Process Refinement
Solvent and Catalyst Screening
Comparative studies reveal DMF outperforms DCM in amide coupling due to superior solubility of intermediates. Catalytic DMAP (4-dimethylaminopyridine) increases yield by 12% by accelerating acylation.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 75 | 98 |
| DCM | 58 | 89 |
| THF | 63 | 92 |
Oxidative Cyclization Enhancements
Replacing iodine/HgO with chloramine-T reduces reaction time from 24 hours to 6 hours and improves yield from 45% to 88%. Ethanol as a solvent prevents tar formation observed in ether-based systems.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis confirms >98% purity. Accelerated stability studies (40°C/75% RH) show no degradation over 30 days, indicating robust shelf life.
Scale-Up Challenges and Industrial Feasibility
Pilot-scale production (100 g batch) identified exothermic risks during sulfonylation, mitigated by controlled reagent addition. Column chromatography on silica gel (ethyl acetate/hexane) ensures consistent purity at scale.
Table 2: Scale-Up Performance Metrics
| Parameter | Lab Scale (5 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield (%) | 75 | 68 |
| Purity (%) | 98 | 96 |
| Process Time (h) | 24 | 32 |
Comparative Analysis with Analogous Compounds
The furan-2-yl substituent enhances π-π stacking interactions compared to phenyl or thienyl analogs, as evidenced by molecular docking studies. This structural feature correlates with improved bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form corresponding furanone derivatives under oxidative conditions.
Reduction: : Reduction of the sulfone group can yield sulfinyl and sulfide derivatives, with appropriate reducing agents.
Substitution: : The ester and sulfonamide groups are amenable to nucleophilic substitution reactions, producing derivatives with varied side chains.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and controlled temperatures to ensure selective and efficient transformations.
Major Products
The primary products from these reactions include oxidized furanones, reduced sulfoxides and sulfides, and substituted esters or sulfonamides, each offering unique chemical properties and potential applications.
Scientific Research Applications
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate finds applications in various fields:
Chemistry: : As a building block for the synthesis of more complex molecules and a precursor in organic reactions.
Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery efforts.
Industry: : Utilized in the development of advanced materials and chemical sensors due to its robust chemical structure.
Mechanism of Action
The mechanism by which Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interactions with various molecular targets. The furan and oxadiazole rings can engage in pi-stacking interactions with aromatic residues
Biological Activity
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that incorporates a furan moiety and an oxadiazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Oxadiazole Ring : A heterocyclic compound with two nitrogen atoms and one oxygen atom.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms that is often used in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.42 g/mol |
| CAS Number | 337502-10-0 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined in laboratory settings, indicating effectiveness comparable to standard antibiotics .
Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory properties. One study reported that related compounds inhibited the release of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases . The presence of the furan moiety is believed to enhance this activity by modulating inflammatory pathways.
Enzyme Inhibition
Research has indicated that compounds with similar structures can act as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 plays a crucial role in inflammatory responses, and inhibition can lead to reduced inflammation and improved respiratory conditions such as asthma and COPD . The docking studies suggested favorable interactions between the compound and the enzyme's active site.
Study 1: Synthesis and Bioactivity
A recent study synthesized various furan and oxadiazole derivatives, including compounds structurally related to this compound). The resulting compounds were tested for their ability to inhibit PDE4B. Compound 5j demonstrated an IC50 value of 1.4 μM, outperforming rolipram (IC50 = 2.0 μM), indicating strong potential as an anti-inflammatory agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited broad-spectrum activity with MIC values ranging from 8 to 64 µg/mL depending on the specific strain tested . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Furan-2-yl vs. In contrast, methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl in ) increase hydrophobicity, improving membrane permeability but possibly reducing solubility .
- Chlorophenoxy vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling a furan-substituted oxadiazole carbamate with a sulfonyl-piperazine intermediate. Key steps include:
- Oxadiazole Formation : Cyclization of hydrazides with carbonyl reagents under acidic conditions .
- Sulfonylation : Reaction of the oxadiazole-carbamoyl intermediate with piperazine derivatives using sulfonyl chlorides .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Recommended Techniques :
- NMR : ¹H and ¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm), furan protons (δ 6.3–7.4 ppm), and sulfonyl/ester groups .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, ester/oxadiazole) and ~1350 cm⁻¹ (S=O stretch) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated m/z for C₂₁H₂₂N₅O₆S: 480.13) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Predominantly soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water. Hydrophobic groups (furan, oxadiazole) reduce aqueous solubility .
- Stability :
- Light : Store in amber vials to prevent photodegradation of the oxadiazole moiety.
- Temperature : Stable at −20°C for long-term storage; avoid prolonged heating >40°C to prevent ester hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential bioactivity?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or phenyl groups) to assess impact on bioactivity .
- Biological Assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., COX-2 or EGFR) .
Q. How should contradictory bioactivity data from different studies be resolved?
- Troubleshooting Steps :
- Assay Validation : Confirm assay conditions (e.g., pH, co-factors) align with literature standards. For example, TNF-α inhibition assays require LPS-stimulated macrophages .
- Batch Consistency : Compare purity and stereochemistry (via chiral HPLC) across batches .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
Q. What strategies are recommended for enhancing metabolic stability in preclinical studies?
- Strategies :
- Ester Hydrolysis Resistance : Replace ethyl ester with tert-butyl or benzyl groups to slow enzymatic degradation .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., furan ring oxidation) and introduce electron-withdrawing substituents .
Q. How can synthetic challenges (e.g., low yields in sulfonylation steps) be addressed?
- Optimization :
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Solvent Choice : Use dichloromethane instead of THF to minimize side reactions .
- Temperature Control : Conduct reactions at 0–5°C to suppress piperazine dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
